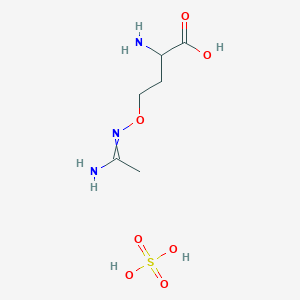

2-Amino-4-(1-aminoethylideneamino)oxybutanoic acid;sulfuric acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

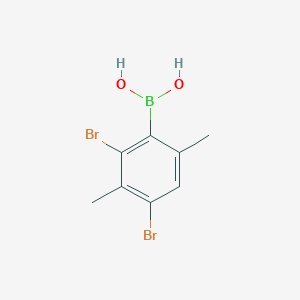

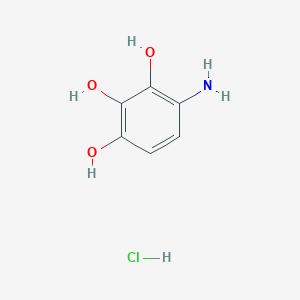

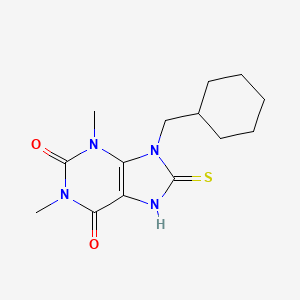

Dl-canavanine sulfate is a non-proteinogenic amino acid found in certain leguminous plants. It is structurally related to the proteinogenic alpha-amino acid L-arginine, with the primary difference being the replacement of a methylene bridge in arginine with an oxa group in canavanine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dl-canavanine sulfate involves the combination of L-canavanine with one molar equivalent of sulfuric acid . An improved synthesis method was reported by Yasuhiro Yamada, Hiroshi Noda, and Hirosuke Okada, which provides a more efficient route to produce Dl-canavanine .

Industrial Production Methods

Industrial production methods for Dl-canavanine sulfate are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including the use of sulfuric acid to form the sulfate salt from L-canavanine .

Chemical Reactions Analysis

Types of Reactions

Dl-canavanine sulfate undergoes various chemical reactions, including:

Oxidation: Canavanine can be oxidized to form reactive nitrogen species, including nitric oxide.

Substitution: It can be incorporated into proteins in place of L-arginine, leading to the formation of structurally aberrant proteins.

Common Reagents and Conditions

Common reagents used in the reactions involving Dl-canavanine sulfate include sulfuric acid for the formation of the sulfate salt and various oxidizing agents for the production of reactive nitrogen species .

Major Products Formed

The major products formed from these reactions include non-functional proteins and reactive nitrogen species, which contribute to the compound’s toxic properties .

Scientific Research Applications

Dl-canavanine sulfate has been studied for its applications in various scientific fields:

Mechanism of Action

The mechanism of action of Dl-canavanine sulfate involves its incorporation into proteins in place of L-arginine, leading to the production of structurally aberrant proteins that may not function properly . This disruption in protein synthesis can cause various toxic effects, including the inhibition of plant growth and the induction of autoimmune phenomena in animals .

Comparison with Similar Compounds

Similar Compounds

L-arginine: Structurally similar to Dl-canavanine, but with a methylene bridge instead of an oxa group.

L-canaline: Similar to ornithine and related to canavanine.

Uniqueness

Dl-canavanine sulfate is unique due to its high toxicity and its ability to be incorporated into proteins in place of L-arginine, leading to the formation of non-functional proteins . This property makes it a valuable tool in scientific research for studying protein synthesis and cellular functions.

Properties

Molecular Formula |

C6H15N3O7S |

|---|---|

Molecular Weight |

273.27 g/mol |

IUPAC Name |

2-amino-4-(1-aminoethylideneamino)oxybutanoic acid;sulfuric acid |

InChI |

InChI=1S/C6H13N3O3.H2O4S/c1-4(7)9-12-3-2-5(8)6(10)11;1-5(2,3)4/h5H,2-3,8H2,1H3,(H2,7,9)(H,10,11);(H2,1,2,3,4) |

InChI Key |

OYMULWBOJKYKKM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=NOCCC(C(=O)O)N)N.OS(=O)(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(Trifluoromethyl)phenyl]methyl 3,5-dinitrobenzoate](/img/structure/B14002149.png)

![Methyl 3-(4-{[bis(aziridin-1-yl)phosphoryl]amino}phenyl)propanoate](/img/structure/B14002157.png)

![1-(2,6-dichloro-3-nitrophenyl)-N-[2-[(2,6-dichloro-3-nitrophenyl)methylideneamino]ethyl]methanimine](/img/structure/B14002173.png)

![Rel-tert-butyl (4aR,7aR)-7-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B14002200.png)

![2-[[3-Phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoic acid](/img/structure/B14002205.png)

![2-[(Phenoxyacetyl)amino]prop-2-enoic acid](/img/structure/B14002213.png)